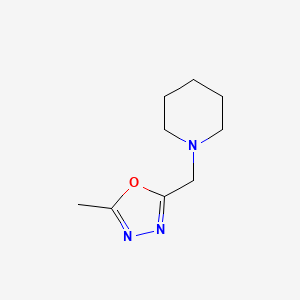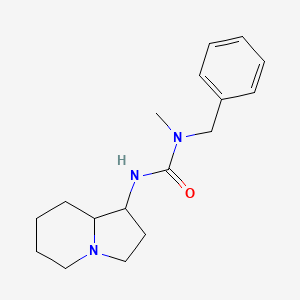
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in the field of pharmacology.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is not fully understood. However, it has been found to interact with various receptors in the body, including GABA-A and NMDA receptors. It has also been found to modulate the activity of voltage-gated sodium and calcium channels. These interactions may contribute to the observed biochemical and physiological effects of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole.
Biochemical and Physiological Effects:
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to have antitumor activity in vitro and in vivo, possibly through the induction of apoptosis in cancer cells. It has also been found to exhibit anticonvulsant and analgesic properties in animal models. Additionally, 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been investigated for its potential use as a sedative and anxiolytic agent, although further studies are needed to confirm these effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments is its unique structure, which allows it to interact with various receptors in the body. This makes it a promising candidate for further investigation in the field of drug discovery. However, one limitation of using 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole. One area of interest is its potential use as an antitumor agent, as it has been found to exhibit significant activity against various cancer cell lines. Another area of interest is its potential use as a sedative and anxiolytic agent, as it has been found to exhibit these effects in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole involves the reaction of piperidine-1-carboxaldehyde with N-methylhydroxylamine in the presence of a catalyst such as sodium acetate. The resulting intermediate is then reacted with a mixture of acetic anhydride and acetic acid to form the final product. The yield of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been studied extensively for its potential applications in pharmacology. It has been found to exhibit antitumor, anticonvulsant, and analgesic properties. It has also been investigated for its potential use as a sedative and anxiolytic agent. The unique structure of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole allows it to interact with various receptors in the body, making it a promising candidate for further investigation in the field of drug discovery.
properties
IUPAC Name |
2-methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-11-9(13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCGLUXKQMEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)

![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)



![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)